5,5'-[biphenyl-4,4'-diylbis(oxy)]bis[2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-methoxyphenyl isocyanate, which can be synthesized through chemoselective reactions . The final compound is obtained by coupling these intermediates under specific reaction conditions, including controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Various substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines and alcohols.
Scientific Research Applications
2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: A related compound with similar functional groups but different structural features.
Tris(4-methoxyphenyl)amine: Another compound with multiple methoxyphenyl groups, used in different research contexts.
Uniqueness
2-(4-methoxyphenyl)-5-[(4’-{[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxy}-[1,1’-biphenyl]-4-yl)oxy]isoindole-1,3-dione is unique due to its complex structure and the presence of multiple aromatic rings and functional groups
Properties
Molecular Formula |
C42H28N2O8 |
---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-[4-[4-[2-(4-methoxyphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]phenoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C42H28N2O8/c1-49-29-15-7-27(8-16-29)43-39(45)35-21-19-33(23-37(35)41(43)47)51-31-11-3-25(4-12-31)26-5-13-32(14-6-26)52-34-20-22-36-38(24-34)42(48)44(40(36)46)28-9-17-30(50-2)18-10-28/h3-24H,1-2H3 |
InChI Key |
SSDHKZOIJYMDAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=CC7=C(C=C6)C(=O)N(C7=O)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
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